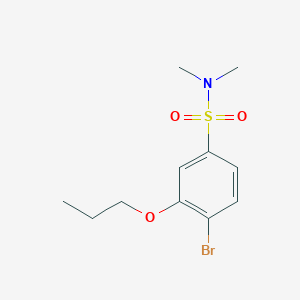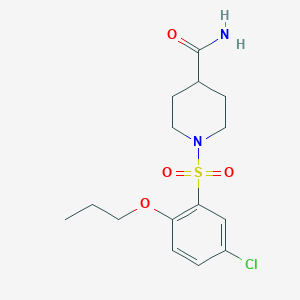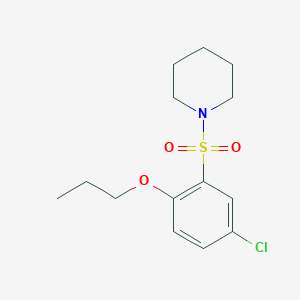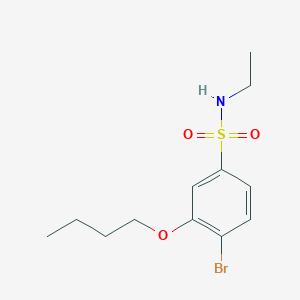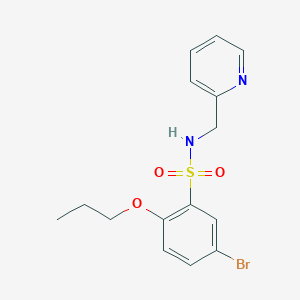
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine, also known as BDM, is a chemical compound that has gained attention in scientific research for its potential as a selective inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes, including cell growth, division, and differentiation. Inhibition of these enzymes has been implicated in the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine involves its ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. This binding is selective, as 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to have minimal effect on the activity of other ATP-binding enzymes, such as protein phosphatases.
Biochemical and Physiological Effects:
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to have a range of biochemical and physiological effects. Inhibition of CDKs by 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to result in cell cycle arrest and apoptosis in cancer cells. Inhibition of GSK3β by 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been implicated in the regulation of glucose metabolism and insulin signaling. Inhibition of JNK by 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to reduce inflammation in various animal models.
実験室実験の利点と制限
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has several advantages as a research tool. It is a selective inhibitor of protein kinases, which allows for the study of specific signaling pathways. It is also relatively easy to synthesize and has a high yield. However, 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has limitations as well. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experimental settings. In addition, its selectivity for particular protein kinases may limit its use in studying other signaling pathways.
将来の方向性
There are several future directions for the study of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine. One area of interest is the development of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine analogs with improved solubility and selectivity. Another area of interest is the study of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine in combination with other inhibitors or chemotherapeutic agents. Finally, the study of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine in animal models of disease, including cancer and inflammation, may provide further insights into its potential as a therapeutic agent.
合成法
The synthesis of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine involves the reaction of 4-chloro-2-butoxy-5-methylbenzenesulfonyl chloride with morpholine in the presence of a base. The resulting product is a white crystalline solid with a melting point of 108-110°C. The yield of the synthesis method is approximately 60%.
科学的研究の応用
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been extensively studied for its potential as a selective inhibitor of protein kinases. In particular, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. CDKs are overexpressed in many types of cancer, and their inhibition has been explored as a potential therapeutic strategy. 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has also been shown to inhibit the activity of other protein kinases, including glycogen synthase kinase 3β (GSK3β) and c-Jun N-terminal kinase (JNK), which are involved in the regulation of various cellular processes.
特性
分子式 |
C16H25NO4S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
4-(2-butoxy-4,5-dimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C16H25NO4S/c1-4-5-8-21-15-11-13(2)14(3)12-16(15)22(18,19)17-6-9-20-10-7-17/h11-12H,4-10H2,1-3H3 |
InChIキー |
WPMUKFFMWBEHRF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCOCC2 |
正規SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275165.png)

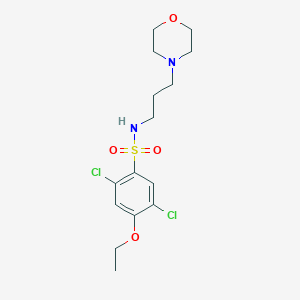
![4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275181.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B275189.png)


